N-Me-D-Leu-OMe.HCl
Description
Significance of N-Methylation in Peptide and Peptidomimetic Design Research
N-methylation is a cornerstone of modern peptide and peptidomimetic design, offering a multifaceted approach to optimizing molecular properties. nbinno.comnih.gov One of the most significant advantages of N-methylation is the enhancement of proteolytic stability. nbinno.comnih.gov The presence of a methyl group on the backbone nitrogen sterically hinders the approach of proteases, the enzymes responsible for degrading peptides, thus prolonging the molecule's half-life in biological systems. nbinno.comlifetein.com
Furthermore, N-methylation significantly influences a peptide's conformation. The substitution of the amide proton with a methyl group removes a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets. nih.gov This modification can also favor a cis-amide bond conformation, which is less common in natural peptides, thereby inducing specific turns and folds in the peptide chain. merckmillipore.com This conformational control allows researchers to design peptides with precise three-dimensional structures to improve binding affinity and selectivity for their biological targets. nbinno.comacs.org
Overview of D-Amino Acid Integration in Synthetic Peptides for Research Purposes
The integration of D-amino acids—the enantiomers of the naturally occurring L-amino acids—is another widely employed strategy in synthetic peptide research. lifetein.com While L-amino acids are the exclusive building blocks of proteins in most living organisms, the incorporation of D-amino acids into a peptide sequence can confer unique and beneficial properties. formulationbio.comnih.gov
A primary benefit of using D-amino acids is the increased resistance to enzymatic degradation. lifetein.comlifetein.com Proteases are stereospecific enzymes that recognize and cleave peptide bonds formed by L-amino acids; peptides containing D-amino acids are poor substrates for these enzymes, leading to significantly enhanced stability. lifetein.comnih.gov This resistance to proteolysis is a critical factor for increasing the in vivo efficacy of peptide-based drugs. lifetein.com
Contextualizing N-Methyl-D-Leucine Methyl Ester Hydrochloride as a Key Building Block in Chemical Synthesis
N-Methyl-D-Leucine Methyl Ester Hydrochloride (N-Me-D-Leu-OMe.HCl) represents a convergence of the strategic modifications discussed above. As a synthetic building block, it provides peptide chemists with a tool that simultaneously introduces both N-methylation and a D-amino acid configuration into a peptide sequence. This dual modification makes it a valuable reagent in the synthesis of advanced peptidomimetics. nih.govwjarr.com
The D-leucine component provides inherent resistance to proteolysis, while the N-methyl group further enhances this stability and modulates the conformational and pharmacokinetic properties of the final peptide. nbinno.comlifetein.com The methyl ester group is a common protecting group for the C-terminus in solution-phase peptide synthesis, allowing for controlled, stepwise elongation of the peptide chain. nih.govijcrr.com The hydrochloride salt form enhances the compound's stability and solubility in polar solvents used during synthesis. cymitquimica.com
The use of building blocks like this compound is central to constructing peptides with tailored properties, such as enhanced stability, improved cell permeability, and specific conformational constraints. These attributes are highly sought after in the development of therapeutic peptides and chemical probes to investigate complex biological systems.
Physicochemical Properties of this compound
The following table summarizes key physicochemical properties for N-Methyl-D-Leucine Methyl Ester Hydrochloride, based on data for structurally related compounds.
| Property | Value |
| Molecular Formula | C₈H₁₇NO₂·HCl |
| Molecular Weight | 195.69 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and methanol (B129727) |
Note: These properties are representative and based on analogous compounds.
Spectroscopic Data of this compound
The following table presents expected spectroscopic data for N-Methyl-D-Leucine Methyl Ester Hydrochloride, which are critical for its characterization.
| Technique | Data |
| ¹H-NMR | Expected chemical shifts (δ) would include signals for the N-methyl group, the methyl ester group, the α-proton, and the leucine (B10760876) side chain protons. |
| ¹³C-NMR | Expected signals would correspond to the carbonyl carbon of the ester, the α-carbon, the N-methyl carbon, the methoxy (B1213986) carbon, and the carbons of the isobutyl side chain. |
| Mass Spectrometry (ESI-MS) | The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 160.13, corresponding to the free base. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands would be observed for the C=O stretch of the ester group, C-H stretches of the alkyl groups, and N-H stretches associated with the hydrochloride salt. |
Note: These are predicted spectroscopic characteristics. Actual data may vary.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
130115-50-3 |
|---|---|
Molecular Formula |
C8H18ClNO2 |
Molecular Weight |
195.69 g/mol |
IUPAC Name |
methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)5-7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H/t7-;/m1./s1 |
InChI Key |
VKYPGIMVFQAVJF-OGFXRTJISA-N |
SMILES |
CC(C)CC(C(=O)OC)NC.Cl |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)NC.Cl |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC.Cl |
Synonyms |
N-Me-D-Leu-OMe·HCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Methyl D Leucine Methyl Ester Hydrochloride and Its Conjugates
Strategic Approaches to N-Methyl-D-Leucine Methyl Ester Hydrochloride Synthesis
The preparation of N-Methyl-D-Leucine Methyl Ester Hydrochloride requires a multi-step process involving N-methylation of the amino acid, esterification of the carboxylic acid, and ensuring the final product possesses high enantiomeric purity. Both solution-phase and solid-phase strategies have been developed to achieve this efficiently.
Solution-Phase Synthetic Protocols and Optimizations
Solution-phase synthesis offers versatility for producing N-methylated amino acid esters. A common strategy involves the esterification of the amino acid followed by N-methylation, or vice versa.
A widely used method for esterification involves treating the parent amino acid, D-leucine, with methanol (B129727) in the presence of an activating agent such as thionyl chloride or trimethylchlorosilane (TMSCl). nih.govijcrr.com The TMSCl/methanol system is particularly efficient, providing amino acid methyl ester hydrochlorides in good to excellent yields at room temperature. nih.gov
For the N-methylation step, direct alkylation is often challenging. A more robust and widely adopted protocol is based on the work of Fukuyama and later adapted by others, which involves the temporary protection of the amine with a 2-nitrobenzenesulfonyl (o-NBS) group. nih.gov This protection enhances the acidity of the N-H proton, facilitating methylation. nih.gov The general sequence is as follows:
Protection: The amino group of D-leucine is protected with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl).
Methylation: The resulting sulfonamide is deprotonated with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and then alkylated with a methylating agent like dimethyl sulfate (B86663). monash.eduacs.org
Deprotection: The o-NBS group is subsequently removed to reveal the N-methylated amine.
Esterification: The N-methyl-D-leucine is then esterified using a method such as TMSCl in methanol to yield the final product, N-Me-D-Leu-OMe.HCl. nih.gov
Optimization of this process has focused on reaction times and reagents. For instance, the use of phase-transfer catalysts has been reported to facilitate the alkylation step in biphasic systems. monash.edu The Biron-Kessler method, which employs dimethylsulfate/DBU for methylation, has been shown to proceed with no epimerization, preserving the stereochemical integrity of the chiral center. monash.edu
| Method | Reagents | Key Features | Reference(s) |
| Esterification | Thionyl Chloride in Methanol | Standard reflux conditions. | ijcrr.com |
| Esterification | Trimethylchlorosilane (TMSCl) in Methanol | Efficient, proceeds at room temperature, good to excellent yields. | nih.govrsc.org |
| N-Methylation | o-NBS protection, Dimethylsulfate/DBU, Thiophenol/K₂CO₃ for deprotection | Widely used, high-yielding, no epimerization reported. | nih.govmonash.edu |
| N-Methylation (Phase-Transfer) | o-NBS protection, Alkyl Halide, K₂CO₃, TEBA | Biphasic reaction conditions. | monash.edu |
Solid-Phase Synthetic Methodologies and Resin-Based Approaches
Solid-phase synthesis provides a streamlined alternative for preparing N-methylated amino acids, simplifying purification by allowing reagents and byproducts to be washed away from the resin-bound product. A notable approach utilizes 2-chlorotrityl chloride (2-CTC) resin as a temporary solid-phase protecting group for the carboxylic acid. nih.gov
The typical solid-phase protocol involves:
Resin Loading: An N-terminally protected amino acid (e.g., Fmoc-D-Leucine-OH) is anchored to the 2-CTC resin.
Fmoc Deprotection: The Fmoc group is removed to expose the primary amine.
Sulfonylation: The free amine is protected with o-NBS-Cl. nih.gov
N-Methylation: The resin-bound sulfonamide is treated with a base (e.g., DBU) and a methylating agent (e.g., dimethyl sulfate or methyl iodide). nih.govacs.org
Desulfonylation: The o-NBS group is cleaved to yield the N-methylated amine.
Cleavage from Resin: The N-methylated amino acid is cleaved from the 2-CTC resin under mild acidic conditions (e.g., 1% trifluoroacetic acid in dichloromethane), which preserves most side-chain protecting groups. nih.gov
This method yields the N-Fmoc-N-methyl-D-leucine, which can then be converted to the desired methyl ester hydrochloride in subsequent solution-phase steps. The key advantages of this resin-based approach include the potential for scalability and the reusability of the 2-CTC resin, enhancing the cost-effectiveness of the synthesis. nih.gov
Enantioselective Synthesis and Chiral Resolution Techniques for Amino Acid Derivatives
Maintaining the enantiomeric purity of N-Methyl-D-Leucine is paramount. The most direct approach to enantiopure material is to start with enantiomerically pure D-leucine and use synthetic methods known to minimize racemization, such as the Biron-Kessler N-methylation protocol. monash.edu
However, if a racemic or partially racemized mixture is produced, chiral resolution is required. Chiral resolution is a process that separates a racemic mixture into its individual enantiomers. wikipedia.org
Diastereomeric Salt Crystallization : This classical method involves reacting the racemic N-methyl-leucine with a chiral resolving agent (e.g., an enantiomerically pure acid or base like tartaric acid) to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomer. wikipedia.org
Chiral Chromatography : High-performance liquid chromatography (HPLC) is a powerful tool for enantiomeric separation. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various CSPs, including those based on cyclodextrins or proteins, are effective for separating amino acid derivatives. nih.gov Ligand-exchange chromatography, where a chiral selector like L-4-hydroxyproline is used either in the mobile phase or bonded to the stationary phase, is also highly effective for resolving amino acid enantiomers. nih.gov
| Technique | Principle | Typical Application | Reference(s) |
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different solubilities, followed by crystallization. | Preparative scale separation of racemic acids and bases. | wikipedia.org |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Analytical and preparative separation of a wide range of chiral compounds. | |
| Ligand-Exchange Chromatography | Formation of transient diastereomeric complexes with a chiral ligand (e.g., L-4-hydroxyproline-Cu(II)). | Separation of amino acid enantiomers by HPLC or Capillary Electrophoresis (CE). | nih.gov |
Peptide Coupling Chemistry Employing N-Methyl-D-Leucine Methyl Ester Hydrochloride in Oligomerization
The incorporation of N-methylated amino acids like this compound into a growing peptide chain is challenging. The steric bulk of the N-methyl group hinders the approach of the nucleophilic amine to the activated carboxyl group of the incoming amino acid, often resulting in low coupling yields. researchgate.netnih.gov Specialized, highly efficient coupling reagents are required to overcome this steric hindrance.
Carbodiimide-Mediated Coupling Reagents (e.g., DCC, EDC·HCl, DIPC) in Peptide Bond Formation
Carbodiimides are a foundational class of coupling reagents used in peptide synthesis. creative-proteomics.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) function by activating the carboxyl group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. creative-proteomics.comwikipedia.org This intermediate is then attacked by the N-methyl amine of this compound (after neutralization with a non-nucleophilic base like triethylamine (B128534) or N-methylmorpholine) to form the peptide bond. ijcrr.comrsc.org
To mitigate side reactions and reduce the risk of racemization, carbodiimide (B86325) reactions are almost always performed with an additive, most commonly 1-hydroxybenzotriazole (B26582) (HOBt). rsc.orgnih.gov The O-acylisourea intermediate rapidly reacts with HOBt to form an HOBt-active ester, which is more stable and less prone to racemization. luxembourg-bio.com
| Reagent | Full Name | Key Characteristics | Byproduct | Reference(s) |
| DCC | N,N'-Dicyclohexylcarbodiimide | Insoluble in water; used in organic solvents. | Dicyclohexylurea (DCU), insoluble in most organic solvents. | creative-proteomics.comwikipedia.orgthermofisher.com |
| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Water-soluble; ideal for aqueous reactions and simplified workup. | 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU), water-soluble. | creative-proteomics.com |
While effective for many standard couplings, carbodiimides can be less efficient for sterically demanding couplings involving N-methylated residues. peptide.com
Phosphonium (B103445)/Uronium Salt Coupling Reagents (e.g., HATU, PyBOP) in Peptide Synthesis
For difficult couplings, such as those involving N-methylated amino acids, phosphonium and uronium/aminium salt-based reagents are generally superior to carbodiimides. peptide.comuniurb.it These reagents form active esters (typically with HOBt or its more reactive analogue, HOAt) that are highly reactive and lead to faster reaction rates and higher yields. acs.org
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) : PyBOP is a highly efficient phosphonium salt coupling reagent. peptide.com It generates active esters rapidly and avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA) associated with its predecessor, BOP. acs.org The combination of PyBOP with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) has been identified as particularly promising for coupling N-methylamino acids. researchgate.netnih.gov
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) : As an aminium salt derived from HOAt, HATU is one of the most reactive and effective coupling reagents available. luxembourg-bio.compeptide.com It reacts faster and with less epimerization compared to its HOBt-based analogue, HBTU. peptide.com HATU is frequently the reagent of choice for challenging couplings, including the acylation of N-methyl amines, and is typically used with a base such as N,N-diisopropylethylamine (DIEA). peptide.com
Other powerful reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are noted to be especially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids, a particularly difficult transformation. nih.govpeptide.com
| Reagent | Class | Key Advantages for N-Methyl Amino Acid Coupling | Reference(s) |
| PyBOP | Phosphonium Salt | High efficiency, rapid coupling, avoids toxic byproducts. | luxembourg-bio.compeptide.comacs.org |
| HATU | Aminium Salt | Very high reactivity, low racemization, highly effective for sterically hindered couplings. | peptide.compeptide.com |
| PyAOP | Phosphonium Salt | More reactive than PyBOP; excellent for N-Me to N-Me couplings. | nih.govpeptide.comthieme-connect.de |
Activated Ester Strategies in Linear and Cyclized Peptide Assembly
The formation of a peptide bond involving the sterically hindered secondary amine of an N-methylated amino acid is a challenging step in peptide synthesis. cem.com Standard coupling methods often result in low yields and potential racemization. To overcome these hurdles, highly efficient coupling reagents are employed to generate activated esters in situ, enhancing the reactivity of the carboxylic acid component. bachem.comacs.org These activated species are more susceptible to nucleophilic attack by the N-methylated amine.
Uronium/aminium and phosphonium salt-based reagents are particularly effective for these difficult couplings. bachem.comacs.org Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are based on the activating agent HOBt (1-Hydroxybenzotriazole). acs.org An even more reactive additive, HOAt (7-Aza-1-hydroxybenzotriazole), and its corresponding coupling reagents, such as HATU, have demonstrated superior performance in coupling N-methyl amino acids due to the electron-withdrawing effect of the nitrogen atom at position 7. acs.orgpeptide.com
Phosphonium salts like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective, especially for coupling N-protected N-methyl amino acids to other N-methyl amino acids and in peptide cyclization. peptide.com Another powerful reagent, COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), offers coupling efficiencies comparable to HATU but with improved safety and solubility profiles. bachem.comacs.org The choice of reagent is critical for achieving high yields and maintaining the chiral integrity of the final peptide. acs.org
Table 1: Coupling Reagents for N-Methylated Amino Acids
| Reagent Class | Example Reagent | Activating Additive | Key Features |
|---|---|---|---|
| Uronium/Aminium Salts | HATU | HOAt | High reactivity, less epimerization. acs.orgpeptide.com |
| HBTU | HOBt | Effective, but can be less efficient for N-methylated residues than HATU. acs.org | |
| COMU | Oxyma Pure | High efficiency, safer, better solubility, suitable for microwave-assisted SPPS. bachem.comnih.gov | |
| Phosphonium Salts | PyAOP | HOAt | Especially effective for coupling and cyclizing N-methyl amino acids. peptide.com |
| PyBOP | HOBt | Used to overcome incomplete couplings to N-methyl amino acids. bachem.com | |
| Carbodiimides | DCC, DIC | HOBt, HOSu | Commonly used, but require additives to reduce racemization. bachem.compeptide.com |
Protecting Group Manipulations and Deprotection Strategies in Synthesis Incorporating N-Methyl-D-Leucine Methyl Ester Hydrochloride
The successful synthesis of peptides containing this compound relies on a robust strategy of orthogonal protecting groups. This approach allows for the selective removal of one type of protecting group while others remain intact, enabling the sequential elongation of the peptide chain and final deprotection. wiley-vch.de The most common protecting groups for the α-amino function are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgwikipedia.org The carboxyl terminus is typically protected as a methyl ester, which can be removed by saponification. nih.govcdnsciencepub.com
Boc-Protection and Cleavage Methods
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions, including basic and nucleophilic environments. organic-chemistry.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. rsc.org
The primary advantage of the Boc group is its facile removal under anhydrous acidic conditions. organic-chemistry.org A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is commonly used for cleavage. researchgate.netuiw.edu The mechanism involves the formation of a stable tert-butyl cation. organic-chemistry.org The orthogonality of the Boc group is a cornerstone of many synthetic strategies; its stability to bases allows for the deprotection of Fmoc groups or the hydrolysis of esters without affecting the Boc-protected amine. wiley-vch.deorganic-chemistry.org
Table 2: Common Reagents for Boc Group Cleavage
| Reagent/System | Conditions | Comments |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Typically 25-50% TFA in DCM. researchgate.netuiw.edu | Standard, highly effective method for solid-phase and solution-phase synthesis. |
| Hydrogen Chloride (HCl) | 4M HCl in an organic solvent like dioxane. researchgate.net | Another common method, particularly in solution-phase synthesis. |
| Lewis Acids | Aluminum chloride (AlCl₃). organic-chemistry.org | Mediates a simple and efficient cleavage. |
| TMSBr/TFA followed by TMSOTf/TFA | Two-step "hard acid" deprotection. | Used for complex peptides where standard conditions are insufficient. |
Fmoc-Protection and Cleavage Methods
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.org It is introduced using reagents like Fmoc-Cl or Fmoc-OSu. wikipedia.org The key feature of the Fmoc group is its stability towards acidic conditions, making it orthogonal to acid-labile Boc and tert-butyl-based side-chain protecting groups. wikipedia.orgchimia.ch
Deprotection of the Fmoc group is achieved under mild basic conditions, a process that proceeds via a β-elimination mechanism. wikipedia.org The most common reagent for this purpose is a solution of a secondary amine, typically 20% piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). nih.govwikipedia.orgchimia.ch The liberated dibenzofulvene byproduct is trapped by the amine scavenger, preventing side reactions. wikipedia.org The progress of the deprotection can be conveniently monitored by UV spectroscopy due to the strong absorbance of the dibenzofulvene-piperidine adduct. wikipedia.org
Table 3: Common Reagents for Fmoc Group Cleavage
| Reagent/System | Conditions | Comments |
|---|---|---|
| Piperidine | 20-50% in DMF. wikipedia.orgchimia.ch | The most common and effective method for SPPS. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% DBU in DMF. nih.gov | A stronger, non-nucleophilic base used for faster deprotection. |
| Thermal Cleavage | Heating in a solvent like DMSO at ~120 °C. chimia.ch | A base-free cleavage method, useful in specific contexts. |
Ester Hydrolysis for Carboxyl Terminal Deprotection
To activate the C-terminus of N-Me-D-Leu-OMe for coupling with another amino acid, the methyl ester must be cleaved to reveal the free carboxylic acid. This is typically accomplished through saponification, which involves hydrolysis under basic conditions. cdnsciencepub.com
However, this step is fraught with challenges. Standard basic conditions (e.g., sodium hydroxide (B78521) in aqueous alcohol) can lead to racemization, particularly at the α-carbon of N-methylated amino acids. cdnsciencepub.com Furthermore, these conditions are incompatible with base-labile protecting groups like Fmoc. nih.gov To address this, milder and more orthogonal methods have been developed. For instance, using lithium hydroxide (LiOH) in a mixture of solvents like THF/water at controlled temperatures can effectively hydrolyze the ester with minimal side reactions. Recently, methods using calcium(II) iodide as a protective agent for the Fmoc group during saponification have been explored, allowing for selective ester hydrolysis even in the presence of the base-sensitive Fmoc group. nih.gov Another approach involves using enzymes or reagents like bis(tributyltin) oxide for chemoselective cleavage under neutral conditions. rsc.org
Table 4: Conditions for Methyl Ester Hydrolysis
| Reagent/System | Conditions | Comments |
|---|---|---|
| Sodium Hydroxide (NaOH) | Aqueous NaOH in a co-solvent (e.g., methanol, dioxane). cdnsciencepub.com | Effective but carries a high risk of racemization and is incompatible with Fmoc. |
| Lithium Hydroxide (LiOH) | LiOH in THF/water or similar solvent systems. | Generally considered a milder alternative to NaOH, reducing racemization risk. |
| Calcium(II) Iodide / NaOH | NaOH with CaI₂ as an Fmoc-protective additive. nih.gov | Allows for ester hydrolysis while preserving the Fmoc group. |
| Bis(tributyltin) oxide | (Bu₃Sn)₂O in aprotic solvents. rsc.org | Provides efficient and chemoselective cleavage with no racemization. |
N-Methylation Techniques for Amino Acid Derivatives and Peptides (General Overview)
The introduction of the N-methyl group is a key step in synthesizing N-methylated amino acids and can be performed either before peptide synthesis (on the amino acid monomer) or during the synthesis (on the resin-bound peptide). nih.govacs.org Several methods exist, each with its own advantages and limitations.
One of the most common methods for preparing N-methylated amino acids is reductive amination . researchgate.net This typically involves reacting the amino acid with formaldehyde (B43269) to form a Schiff base or oxazolidinone intermediate, which is then reduced using a reducing agent like sodium cyanoborohydride or sodium borohydride. researchgate.netnih.gov
A powerful method, particularly for solid-phase synthesis, is the Fukuyama-Biron-Kessler procedure . acs.orgnih.gov This three-step process involves: 1) protection of the primary amine with an o-nitrobenzenesulfonyl (o-NBS) group, which acidifies the N-H proton; 2) methylation of the resulting sulfonamide using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base; and 3) removal of the o-NBS group with a thiol to reveal the secondary N-methyl amine. acs.orgnih.govresearchgate.net This method can be performed directly on the peptide-resin. acs.orgspringernature.com
Direct alkylation of a protected amino acid using a strong base like sodium hydride (NaH) and a methylating agent such as methyl iodide (MeI) is also a viable route, though it can sometimes lead to over-methylation. researchgate.net
Table 5: Comparison of N-Methylation Techniques
| Method | Description | Phase | Key Reagents | Advantages/Disadvantages |
|---|---|---|---|---|
| Reductive Amination | Two-step process involving imine/oxazolidinone formation and reduction. researchgate.netnih.gov | Solution | Formaldehyde, NaBH₃CN or NaBH₄. | Robust and common for monomer synthesis. |
| Fukuyama-Biron-Kessler | Three-step sequence: Sulfonylation, methylation, desulfonylation. acs.orgnih.gov | Solution or Solid | o-NBS-Cl, methylating agent (e.g., (CH₃)₂SO₄), thiol (e.g., mercaptoethanol). | High efficiency, compatible with SPPS, avoids over-methylation. acs.orgresearchgate.net |
| Direct Alkylation | Direct methylation of the N-H bond of a protected amino acid. researchgate.net | Solution | Strong base (e.g., NaH), methylating agent (e.g., CH₃I). | Simpler procedure but can risk over-methylation and side reactions. |
Stereochemical Considerations and Their Research Implications for N Me D Leu Ome.hcl Containing Structures
Advanced Analytical Techniques for Stereochemical Characterization
Precise analytical methods are indispensable for characterizing the stereochemistry of N-Me-D-Leu-OMe.HCl and its derivatives.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely recognized and effective technique for assessing the enantiomeric and diastereomeric purity of chiral compounds, including α-amino acid esters and their N-methylated derivatives. sigmaaldrich.com This method leverages chiral stationary phases (CSPs) to achieve the separation of stereoisomers. CSPs derived from amylose (B160209) and cellulose (B213188) phenylcarbamates have demonstrated efficacy in the enantiomeric resolution of α-amino acid esters, often when derivatized with N-fluorenylmethoxycarbonyl (FMOC) groups. cenmed.comsigmaaldrich.comfishersci.ca
For instance, studies employing amylose-derived CSPs have revealed enantiomeric impurities in commercially available L-amino acid methyl esters ranging from 0.03% to 0.58%. cenmed.com Chiral HPLC, sometimes following derivatization to create volatile forms, can separate nearly all non-proteinogenic α-amino acids and most N-methyl-amino acids based on their enantiomeric purity. nih.gov Marfey's method, which involves pre-column derivatization with chiral reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) to form diastereomers, followed by LC-MS analysis, is a common approach for determining the stereochemistry of amino acids, including unusual and N-methylated forms. N-methyl amino acid derivatives typically exhibit longer retention times in such analyses due to increased hydrophobicity.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for the assignment of stereochemistry and the quantification of epimerization levels. This technique can be enhanced by the use of chiral derivatizing agents or chiral shift reagents. For example, ¹H NMR analysis can confirm the absence of significant epimerization during certain reactions. The appearance of new doublets in the ¹H NMR spectrum can indicate racemization.
While ¹³C NMR can effectively determine enantiomeric purity, it presents challenges related to the low natural abundance of ¹³C nuclei and the nuclear Overhauser effect, which require careful optimization of pulse sequences and acquisition times. fishersci.ca NMR studies are also instrumental in establishing the structure of individual amino acid residues within peptides and in measuring the diastereoselectivity of reactions involving amino acid esters.
Mass spectrometry (MS) plays a crucial role in stereochemical elucidation, offering enhanced sensitivity and selectivity for the identification and characterization of unknown compounds. Electrospray Ionization tandem Mass Spectrometry (ESI-MS/MS) is particularly useful for differentiating isomeric and isobaric N-methyl amino acids based on their distinct fragmentation patterns. The MS/MS spectra of immonium ions, for instance, can provide valuable information about the side chain structure and the presence of a methyl group on the α-nitrogen of N-methyl amino acids. LC-MS, especially when coupled with chiral derivatizing agents, represents a state-of-the-art method for determining the stereochemistry of amino acids.
Impact of Stereoisomeric Purity on Research Reproducibility and Compound Behavior
The stereoisomeric purity of this compound is paramount for the reliability and reproducibility of research findings. In the context of pharmaceutical research, the development of selective stereoisomers is crucial because different enantiomers of a chiral drug can exhibit vastly different pharmacological profiles, including variations in efficacy, metabolism, and potential off-target effects, within biological systems. cenmed.com Therefore, the ability to discriminate between enantiomers and accurately quantify enantiomeric excess (ee) is a critical requirement in drug development and asymmetric synthesis. fishersci.ca
Mistakes in stereochemical assignment or the use of impure stereoisomers can lead to irreproducible research results, misinterpretations of biological activity, and significant setbacks in the drug discovery and development pipeline. The challenge of consistently generating amino acid derivatives with high yields and desired stereoisomeric purity underscores the need for precise control over synthetic processes.
Phenomena of Epimerization and Racemization during Synthesis and Derivatization
Epimerization and racemization are chemical processes that lead to the loss of enantiomeric purity, converting a pure enantiomeric form into a mixture of stereoisomers (a racemate in the case of racemization). For amino acids and their derivatives, this phenomenon typically involves the removal of a proton from the chiral α-carbon, which generates a planar enolate intermediate. Subsequent reprotonation from either face can lead to the inversion of configuration at the α-carbon.
This process is particularly relevant and often observed during the amide-bond-formation step in peptide synthesis. N-methyl amino acids, such as this compound, can be prone to epimerization. For example, partial epimerization of N-Me-D-Leu has been documented during peptide hydrolysis. Furthermore, Nα-protected-Nα-methylamino acid methyl esters are known to racemize more readily during saponification compared to their non-N-methylated counterparts. Racemization has been observed during the saponification of Nα-methyl-Nα-o-NBS-amino acid methyl esters with lithium hydroxide (B78521).
The synthesis of N-methylamino acids often presents challenges in achieving region-specific methylation, mono-N-methylation, and developing racemization-free synthetic routes. Amino acids with electron-withdrawing groups in their side chains are particularly susceptible to epimerization. The rate of amide bond formation directly competes with the intrinsic rates of epimerization; slow coupling reactions can lead to observable epimerization even under otherwise optimized conditions. A significant mechanism for epimerization involves the formation of oxazolone (B7731731) intermediates, which are highly prone to racemization. N-acyl protected N-methyl amino acids, in particular, exhibit a higher propensity for epimerization compared to N-carbamoyl protected analogs. However, it has been noted that under mildly basic conditions, N-arylation reactions of isoleucine methyl ester can proceed without significant epimerization, a finding confirmed by both NMR and HPLC analyses.
Compound Names and PubChem CIDs
Structural Elucidation and Conformational Analysis of Peptides Incorporating N Me D Leu Ome.hcl
Conformational Studies in Solution and Crystalline States
Influence of D-Amino Acid and N-Methylation on Peptide Helical Preferences and Tertiary Folding
Influence of N-Methylation: N-methylation, the replacement of the hydrogen atom on the amide nitrogen with a methyl group, has several key effects on peptide conformation:
Disruption of Hydrogen Bonding: The bulky methyl group on the amide nitrogen eliminates the possibility of forming hydrogen bonds at that specific amide linkage uq.edu.auwikipedia.orgsigmaaldrich.com. This can destabilize regular secondary structures like alpha-helices, which rely heavily on intramolecular hydrogen bonds for their stability chemimpex.compsu.edu.
Conformational Restriction: While N-methylation can disrupt canonical hydrogen bonds, it also introduces steric hindrance and restricts the rotation around the N-Cα bond (φ dihedral angle) sigmaaldrich.com. This conformational constraint can, in some contexts, lead to the nucleation of specific turns or even promote alternative secondary structures like beta-sheets, particularly when combined with D-amino acids sigmaaldrich.com.
Impact on Helical Content: Research indicates that N-methylation generally destabilizes helical structures. For example, studies have shown that N-methylation at positions not involved in hydrogen bonds can disrupt helicity psu.edu. Similarly, the incorporation of N-methylated amino acids has been observed to reduce the helical content and cause conformational changes, sometimes leading to an increase in beta and turn structures nih.gov.
Lipophilicity and Membrane Permeation: N-methylation increases the lipophilicity of a peptide, which can enhance its capacity to cross biological barriers, though this is related to function rather than solely structure sigmaaldrich.com.
Influence of D-Amino Acids: D-amino acids, the enantiomers of the naturally occurring L-amino acids, introduce a distinct chirality that significantly alters peptide backbone conformation:
Conformational Constraints: D-amino acids impose local conformational constraints that are distinct from L-amino acids. Their Ramachandran plots are essentially mirror images of L-amino acids, favoring different regions of φ-ψ space. This can be exploited to induce specific turns, such as beta-turns, which are crucial for initiating and propagating higher-order structures like beta-sheets.
Nucleation of Beta-Sheets: N-methylation of heterochiral amino acids (combinations of D and L) in linear peptides has been shown to nucleate beta-sheet conformations, often without the need for cyclic or covalent constraints sigmaaldrich.com. Specifically, an N-methylated D-amino acid followed by an N-methylated L-amino acid or sarcosine (B1681465) can adopt a βII' turn, which is a key motif for inducing beta-sheet folding sigmaaldrich.com.
Combined Effects (D-Amino Acid and N-Methylation): When D-amino acids and N-methylation are combined, as in N-Me-D-Leu, their effects on peptide conformation can be synergistic or antagonistic, leading to complex structural outcomes.
The elimination of hydrogen bonding by N-methylation, coupled with the altered dihedral angle preferences of the D-configuration, can lead to unique folded structures not readily accessible with L-amino acids alone.
Studies have shown that the incorporation of both D- and N-methyl amino acids can significantly modify the secondary structure of peptides. For example, in antimicrobial peptides, N-methyl-phenylalanine (N-MePhe) caused a conformational change, leading to a slight increase in beta and turn structures and a reduction in helical structure nih.gov. This highlights how these modifications can shift the conformational equilibrium.
Data Tables:
Table 1: Effects of N-Methylation on Peptide Secondary Structure
| Modification Type | Effect on Hydrogen Bonding | Effect on Helical Structures | Effect on Beta-Sheet Structures | Other Conformational Effects | Reference |
| N-Methylation | Eliminates H-bonds | Destabilizes/Reduces Helicity | Can nucleate β-sheets (with D-AAs) | Increases steric hindrance, restricts N-Cα rotation | nih.govchemimpex.comwikipedia.orgsigmaaldrich.compsu.edusigmaaldrich.com |
Table 2: Effects of D-Amino Acids on Peptide Secondary Structure
| Modification Type | Effect on Chirality/Dihedral Angles | Effect on Helical Structures | Effect on Beta-Sheet Structures | Other Conformational Effects | Reference |
| D-Amino Acid | Inverts chirality, alters Ramachandran map | Decreases/distorts α-helicity (L-peptides) | Can induce β-turns and β-sheets | Imposes local conformational constraints | nih.govcreative-peptides.comacs.orgsigmaaldrich.com |
Table 3: Common Techniques for Peptide Conformational Analysis
| Technique | Information Provided | Reference |
| NMR Spectroscopy | Detailed solution-state conformation, H-bonds, solvent exposure, dihedral angles | orgsyn.orgacs.orgchemimpex.comacs.orgupc.edumdpi.comnih.gov |
| Circular Dichroism | Secondary structure content (α-helix, β-sheet, random coil) | orgsyn.orgcreative-peptides.comacs.org |
| X-ray Crystallography | High-resolution solid-state 3D structure | mdpi.comnih.gov |
| FT-IR Absorption | Hydrogen bonding patterns, secondary structure elements | creative-peptides.comnih.gov |
The precise interplay between the N-methyl group and the D-configuration of leucine (B10760876) in N-Me-D-Leu-OMe.HCl, when incorporated into peptides, allows for fine-tuning of peptide architecture. This capability is invaluable in the design of novel peptides with tailored structural properties, which can influence their stability, receptor binding, and other biological functions.
Computational Chemistry and Molecular Modeling Studies of N Methylated Leucine Containing Peptides
Molecular Docking Simulations for Ligand-Target Recognition and Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.govnih.gov This technique is instrumental in virtual screening and for understanding the structural basis of ligand-target interactions. nih.govnih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov
Molecular docking simulations for a compound like N-Me-D-Leu-OMe.HCl would begin with the generation of a 3D structure of the molecule and the identification of a target protein's binding pocket. The docking algorithm then systematically places the ligand into this site, exploring various translational, rotational, and conformational degrees of freedom. The primary goal is to identify binding modes where the ligand's geometry and chemical properties are complementary to the active site. mdpi.com
These simulations reveal key intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include:
Hydrogen Bonds: The ester carbonyl oxygen could act as a hydrogen bond acceptor, while the secondary amine proton (in its protonated state) could act as a donor.
Hydrophobic Interactions: The isobutyl side chain of the D-leucine residue is expected to form significant hydrophobic or van der Waals interactions with nonpolar residues in the target's binding cleft. mdpi.com
Electrostatic Interactions: The positively charged ammonium (B1175870) group (N-H) would favorably interact with negatively charged residues like aspartate or glutamate (B1630785) in the active site.
The results of such a simulation provide a detailed atomic-level map of how the molecule fits within its target, offering crucial hypotheses for understanding its mechanism of action. nih.gov
Table 1: Putative Intermolecular Interactions of this compound in a Hypothetical Enzyme Active Site
| Ligand Moiety | Interaction Type | Putative Interacting Residue(s) | Estimated Distance (Å) |
|---|---|---|---|
| Isobutyl Side Chain (Leu) | Hydrophobic (van der Waals) | Valine, Isoleucine, Phenylalanine | 3.5 - 4.5 |
| Ester Carbonyl (OMe) | Hydrogen Bond (Acceptor) | Serine, Threonine | 2.8 - 3.2 |
| N-Methyl Group | Hydrophobic (van der Waals) | Alanine, Leucine (B10760876) | 3.8 - 4.8 |
| Ammonium Group (N-H) | Hydrogen Bond (Donor) / Salt Bridge | Aspartate, Glutamate | 2.7 - 3.5 |
Docking protocols provide an initial assessment of the stability of a protein-ligand complex primarily through scoring functions. These functions estimate the binding free energy (ΔG_bind), with lower (more negative) scores indicating a more stable complex and higher predicted affinity. science.gov By comparing the docking scores of this compound with other similar ligands, researchers can rank their potential efficacy.
However, docking provides a static picture of the binding event. To gain a more dynamic understanding, molecular dynamics (MD) simulations are often performed on the top-ranked docking poses. science.govnih.gov These simulations can confirm the stability of the predicted binding mode over time and reveal subtle conformational adjustments in both the ligand and the protein that are necessary for optimal binding. nih.gov This combined docking-MD approach provides a more rigorous assessment of complex stability than docking alone. science.gov For instance, a ligand that achieves a good score but is unstable during a subsequent MD simulation may be considered a false positive. science.gov
Table 2: Example Docking Results for this compound and Analogs against a Hypothetical Target
| Compound | Docking Score (kcal/mol) | Estimated Binding Energy (ΔG_bind) (kcal/mol) | Key Stabilizing Interaction |
|---|---|---|---|
| This compound | -8.5 | -8.2 | Salt bridge with Asp125 |
| N-Me-L-Leu-OMe.HCl | -7.2 | -7.0 | Hydrogen bond with Ser128 |
| D-Leu-OMe.HCl (non-methylated) | -7.9 | -7.6 | Salt bridge with Asp125 |
| N-Me-D-Val-OMe.HCl | -7.5 | -7.3 | Reduced hydrophobic contact |
Molecular Dynamics Simulations for Conformational Ensemble Generation and Trajectory Analysis
Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape. nih.govacs.org The N-methylation of peptides is known to introduce significant conformational constraints, potentially favoring specific secondary structures like β-turns. researchgate.net
An MD simulation generates a trajectory—a history of the positions, velocities, and energies of all atoms in the system. Analysis of this trajectory provides a conformational ensemble, which is a collection of the different shapes the molecule adopts over the simulation period. nih.gov Key analyses performed on the trajectory include:
Root Mean Square Deviation (RMSD): This metric tracks how much the molecule's structure deviates from a reference structure (e.g., the initial docked pose) over time. A stable RMSD plot suggests the complex has reached equilibrium. researchgate.net
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues, highlighting the most flexible and rigid parts of the molecule or protein-ligand complex. nih.gov
These simulations can characterize the effect of solvent on the molecule's structure and can be used to calculate properties like the partition coefficient, which relates to membrane permeability. nih.gov
Table 3: Typical Parameters and Outputs of an MD Simulation for this compound
| Parameter | Typical Value/Description |
|---|---|
| Force Field | CHARMM36, AMBER |
| Solvent Model | Explicit (e.g., TIP3P water) |
| Simulation Time | 50 - 200 nanoseconds (ns) |
| Temperature | 310 K (Physiological) |
| Pressure | 1 bar |
| Output Metric | Result |
| Average Backbone RMSD | 1.5 - 2.5 Å (for a stable complex) |
| Average Isobutyl Side Chain RMSF | 2.0 - 3.0 Å (indicating flexibility) |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structures of a series of compounds with their biological activity. researchgate.netnih.gov To develop a QSAR model for this compound, one would need a dataset of structurally similar N-methylated leucine derivatives with their corresponding measured biological activities (e.g., IC50 values). mdpi.com Molecular descriptors—numerical values representing various chemical properties (e.g., molecular weight, polarity, electronic properties)—are calculated for each compound. Statistical methods are then used to create an equation that predicts activity based on these descriptors. mdpi.com
Pharmacophore modeling is a related technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to bind to a specific target. This "pharmacophore" represents the key interaction points. It can be generated from the structure of a ligand-protein complex or from a set of active molecules. This model then serves as a 3D query to screen large databases for new, structurally diverse compounds that could have the desired biological activity.
Table 4: Hypothetical QSAR Data for N-Methylated Leucine Derivatives
| Compound ID | LogP (Descriptor 1) | Topological Polar Surface Area (TPSA) (Descriptor 2) | Observed Activity (pIC50) |
|---|---|---|---|
| 1 (this compound) | 1.85 | 38.3 | 7.2 |
| 2 (N-Me-D-Leu-OEt.HCl) | 2.25 | 38.3 | 7.5 |
| 3 (N-Me-D-Val-OMe.HCl) | 1.45 | 38.3 | 6.8 |
| 4 (D-Leu-OMe.HCl) | 1.70 | 51.5 | 6.5 |
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Properties
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure of molecules from first principles, without relying on empirical parameters. mdpi.com These calculations provide highly accurate information about the geometry and energetic properties of a molecule like this compound.
Key properties derived from DFT calculations include:
Optimized Molecular Geometry: The most stable 3D arrangement of the atoms.
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
Electrostatic Potential (ESP) Map: This map shows the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting intermolecular interactions.
Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the polarity of bonds and providing input for creating force fields used in MD simulations.
These fundamental electronic properties are essential for a deep understanding of the molecule's intrinsic reactivity and how it will interact with its biological target. researchgate.net
Table 5: Calculated Electronic Properties of this compound via DFT
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Relates to electron-donating ability |
| LUMO Energy | -0.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical stability |
| Dipole Moment | 2.5 Debye | Measures overall molecular polarity |
| ESP Minimum (on Carbonyl O) | -55 kcal/mol | Site for electrophilic attack/H-bonding |
| ESP Maximum (on N-H) | +70 kcal/mol | Site for nucleophilic attack/H-bonding |
Role of N Methyl D Leucine Methyl Ester Hydrochloride in Chemical Biology Research and Advanced Peptide Design Strategies
Contributions to the Synthesis of Complex Peptide and Peptidomimetic Architectures
N-Me-D-Leu-OMe.HCl plays a significant role in the construction of diverse peptide and peptidomimetic structures, enabling the synthesis of compounds with enhanced stability, altered biological activities, and improved pharmacokinetic profiles.
Construction of Natural Product Analogs and Derivatives, Including Cyclic Peptides (e.g., heptapeptides, tetracyclopeptides)
N-Methylated amino acid methyl esters, such as this compound, are integral to the synthesis of N-methylated analogs of natural cyclic peptides. For instance, in the synthesis of N-methylated tetracyclopeptides, Boc-amino acids are coupled with N-methylated amino acid methyl esters. The N-methylation of Boc-protected leucine (B10760876) and phenylalanine methyl ester can be achieved by treatment with methyl iodide and sodium hydride, producing Boc-N-Me-Leu-OMe and Boc-N-Me-Phe-OMe, respectively. These N-methylated building blocks are then incorporated into linear peptide units, which are subsequently cyclized under specific conditions, often involving reagents like DCC/EDC·HCl and bases such as triethylamine (B128534) (TEA) or N-methylmorpholine (NMM). nih.govresearchgate.netsemanticscholar.org
The incorporation of N-methylated residues, including N-Me-D-Leu, can significantly influence the conformational landscape of cyclic peptides, leading to improved bioactivity and selectivity. For example, the synthesis of a proline-rich N-methylated tetracyclopeptide, an analog of a marine bacteria-derived natural product, demonstrated improved anthelmintic and antifungal activities compared to its non-methylated counterpart. nih.govsemanticscholar.org Similarly, N-methylated cyclic heptapeptides have been synthesized, where the N-methylated D-leucine methyl ester hydrochloride (D-Leu-OMe·HCl) was used as an intermediate in the construction of tripeptide units. google.com This highlights the utility of this compound in creating complex cyclic structures that mimic or improve upon natural products.
Assembly of Defined Linear Peptide and Oligopeptide Chains for Structural and Functional Investigations
This compound serves as a fundamental building block in the solution-phase synthesis of linear peptide and oligopeptide chains. Amino acid methyl ester hydrochlorides, including L-Leucine methyl ester hydrochloride (L-Leu-OMe·HCl), are commonly used as starting materials. nih.govnih.govsigmaaldrich.comchemimpex.com The free amino groups of these esters are often protected (e.g., with Boc-groups) before N-methylation, and then deprotected to yield the N-methylated amino acid methyl ester. nih.govresearchgate.net
The assembly of linear peptides involves coupling these N-methylated amino acid derivatives with other protected amino acids or peptide fragments. Coupling agents such as N,N′-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC·HCl), and 1-Hydroxybenzotriazole (B26582) (HOBt) are frequently employed to facilitate amide bond formation while minimizing racemization. nih.govnih.govmdpi.comrsc.org The resulting linear peptides can then be subjected to various structural and functional investigations, providing insights into their properties before potential cyclization or further modification. The purity of these intermediate linear peptide units is typically monitored using techniques like Thin Layer Chromatography (TLC). nih.gov
Development of Novel Non-Natural Peptide Scaffolds and Peptidomimetics for Chemical Biology Research
The strategic incorporation of N-methylated D-amino acids, such as this compound, is pivotal in the design and synthesis of novel non-natural peptide scaffolds and peptidomimetics. These modifications are crucial for overcoming limitations of natural peptides, such as poor proteolytic stability, low membrane permeability, and conformational flexibility. N-methylation can induce conformational rigidity, which is often desirable for specific molecular interactions and improved binding affinity. acs.org
Peptidomimetics, which mimic the biological activity of peptides but possess improved drug-like properties, often utilize N-methylated residues to achieve desired structural constraints and enhance bioavailability. lookchem.com The ability to introduce N-methylation at specific positions, including D-amino acids, allows for fine-tuning of the molecular architecture, leading to the development of compounds with tailored pharmacological profiles. This approach is particularly valuable in chemical biology for exploring new therapeutic avenues and understanding complex biological processes at a molecular level.
Investigations into Structure-Activity Relationships (SAR) to Understand Molecular Properties
The inclusion of this compound in peptide sequences is instrumental in conducting comprehensive Structure-Activity Relationship (SAR) studies, providing critical insights into how structural modifications influence molecular properties, recognition, and binding.
Elucidation of Stereochemical Impact on Molecular Recognition and Binding Properties
When N-methylation is combined with D-stereochemistry, as in this compound, the effects on conformational modulation can be even more pronounced. The presence of both an N-methyl group and a D-amino acid can "lock" a macrocycle into a single, preferred conformation, which is highly advantageous for optimizing binding to target proteins. nih.gov This controlled conformational rigidity is essential for elucidating the precise stereochemical requirements for molecular recognition, enabling the design of highly selective and potent ligands.
Exploration of N-Methylation Effects on Conformational Modulation Relevant to Specific Molecular Interactions
N-methylation is a powerful tool for modulating the conformational preferences of peptides, influencing their flexibility, membrane permeability, and proteolytic stability. acs.org The introduction of an N-methyl group into the peptide backbone restricts the rotation around the N-Cα bond, leading to a more rigid structure. This conformational constraint can be exploited to pre-organize a peptide into a bioactive conformation, thereby enhancing its binding affinity and specificity for a particular receptor or enzyme. acs.orgub.edu
For instance, N-methylation has been shown to improve important pharmacological parameters such as lipophilicity, bioavailability, and proteolytic stability. acs.org In the context of cyclic peptides, N-methylation can drastically improve activity and selectivity towards different receptor subtypes. acs.orgub.edu The precise positioning of N-methyl groups, including on D-amino acids like D-Leucine, allows researchers to systematically explore the impact of these modifications on the peptide's three-dimensional structure and its subsequent molecular interactions. This understanding is crucial for rational drug design and the development of peptides with optimized biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
